molecular formula C10H10FNO B2860661 7-Fluoro-4-methoxy-2-methyl-1H-indole CAS No. 1427366-48-0

7-Fluoro-4-methoxy-2-methyl-1H-indole

Cat. No.: B2860661
CAS No.: 1427366-48-0
M. Wt: 179.194
InChI Key: IFEFOSKSUIPVLH-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-2-methyl-1H-indole is a chemical compound with the molecular formula C10H10FNO. It has a molecular weight of 179.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.

Scientific Research Applications

Polarity and Lipophilicity in Fluorinated Compounds

A study on the polarity of partially fluorinated methyl groups, including indole derivatives, demonstrated how fluorination affects molecular lipophilicity. This research provides insights into the design of molecules with desired physical and chemical properties for pharmaceuticals and materials science (Huchet et al., 2013).

Antiviral Applications

Indole derivatives have been explored for their antiviral properties. One study highlighted a derivative's ability to interfere with HIV protein interactions, showcasing the potential for developing novel antiviral agents (Wang et al., 2003).

Chemical Synthesis and Characterization

Research on hydrazone derivatives of harmine involved the synthesis and structural characterization of indole compounds. This work contributes to the chemical understanding and potential applications of indole derivatives in synthetic chemistry (Amanzhan et al., 2020).

Fluorescent Properties for Sensing Applications

The synthesis and optical properties of fluorescent alkoxy-substituted indole derivatives were investigated, highlighting their potential in sensing and imaging applications due to their significant red-shifted fluorescence emission (Lô et al., 2014).

Antivirulence Against Pseudomonas Aeruginosa

A study identified 7-fluoroindole as a compound that inhibits biofilm formation and various virulence factors in Pseudomonas aeruginosa without affecting the growth of planktonic cells. This discovery opens up new avenues for treating bacterial infections by targeting virulence rather than growth (Lee et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

7-fluoro-4-methoxy-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFOSKSUIPVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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